N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a thiazole ring, a pyrrole ring, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-halo ketone under basic conditions.
Introduction of the Pyrrole Ring: Using a pyrrole derivative, possibly through a coupling reaction.
Amide Bond Formation: Coupling the thiazole and pyrrole intermediates with an appropriate amine under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo several types of chemical reactions:
Oxidation: The thiazole and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.
Reduction: Amine derivatives.
Substitution: Substituted thiazole and pyrrole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with thiazole and pyrrole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrrole Derivatives: Often used in the synthesis of pharmaceuticals due to their biological activity.
Uniqueness
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the combination of thiazole and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C13H16N4O2S/c14-11(18)8-10-9-20-13(15-10)16-12(19)4-3-7-17-5-1-2-6-17/h1-2,5-6,9H,3-4,7-8H2,(H2,14,18)(H,15,16,19) |
InChI Key |
NCBNJUQYLMXCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
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